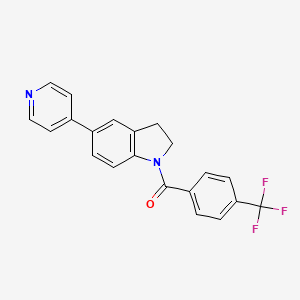

(5-(Pyridin-4-yl)indolin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Description

Properties

IUPAC Name |

(5-pyridin-4-yl-2,3-dihydroindol-1-yl)-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F3N2O/c22-21(23,24)18-4-1-15(2-5-18)20(27)26-12-9-17-13-16(3-6-19(17)26)14-7-10-25-11-8-14/h1-8,10-11,13H,9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHJITYROPJJQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)C4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Pyridin-4-yl)indolin-1-yl)(4-(trifluoromethyl)phenyl)methanone typically involves multi-step organic reactions. A common synthetic route includes:

-

Formation of the Indoline Core:

- Starting with a suitable indole derivative, the indoline core can be synthesized through reduction reactions.

- Example: Reduction of indole using sodium borohydride in the presence of a catalyst.

Mechanism of Action

The mechanism of action of (5-(Pyridin-4-yl)indolin-1-yl)(4-(trifluoromethyl)phenyl)methanone depends on its specific application. In medicinal chemistry, it may act by:

- Binding to specific enzymes or receptors, thereby modulating their activity.

- The trifluoromethyl group can enhance binding affinity and selectivity for certain biological targets.

Molecular Targets and Pathways:

- Enzymes involved in metabolic pathways.

- Receptors in the central nervous system or other tissues.

Comparison with Similar Compounds

The compound shares structural motifs with several analogs, enabling comparisons of synthetic routes, molecular properties, and bioactivity. Below is a detailed analysis:

Key Observations :

- The target compound’s indoline-pyridine core differentiates it from imidazole- or pyrrole-based analogs, which may influence binding to biological targets (e.g., tubulin or kinases) .

- The synthetic yield of the pyrrolo-pyrimidine analog (58%) suggests moderate efficiency compared to other trifluoromethylphenyl-containing compounds, where yields are often unreported but inferred to vary based on coupling reactions .

Physicochemical and Spectral Properties

- Trifluoromethyl Group Impact: The trifluoromethyl group in the target compound enhances metabolic stability and membrane permeability, a trait shared with analogs like (4-(4-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)(3,4,5-trimethoxyphenyl)methanone .

Similarity Analysis (Based on )

lists structurally related compounds with similarity scores:

- (3-(Difluoromethyl)-5-methylphenyl)(pyridin-4-yl)methanone (Similarity: 0.83): Difluoromethyl substitution may alter electronic properties compared to the target’s trifluoromethyl group.

Q & A

Q. How can structure-activity relationship (SAR) studies guide further optimization?

- SAR Framework :

- Core modifications : Replace indole with azaindole to modulate π-π stacking.

- Substituent effects : Introduce electron-donating groups (e.g., -OCH₃) on the pyridine ring to enhance solubility.

- Prioritize derivatives with ClogP <4 and polar surface area >60 Ų for CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.